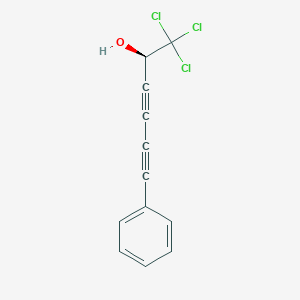
3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- is a complex organic compound characterized by its unique structure, which includes a hexadiyne backbone, a trichloromethyl group, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce simpler hydrocarbons .
Applications De Recherche Scientifique
3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- exerts its effects involves interactions with various molecular targets. The trichloromethyl group can participate in electrophilic reactions, while the phenyl ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its role in different chemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloroethane: A simpler chloroalkane with similar trichloromethyl functionality.
3,5-Hexadien-2-ol: A related compound with a similar hexadiyne backbone but lacking the trichloromethyl and phenyl groups.
Uniqueness
3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- is unique due to its combination of a hexadiyne backbone, a trichloromethyl group, and a phenyl ring. This combination imparts distinct reactivity and potential for diverse applications in synthesis and industrial processes .
Propriétés
Numéro CAS |
819851-05-3 |
|---|---|
Formule moléculaire |
C12H7Cl3O |
Poids moléculaire |
273.5 g/mol |
Nom IUPAC |
(2R)-1,1,1-trichloro-6-phenylhexa-3,5-diyn-2-ol |
InChI |
InChI=1S/C12H7Cl3O/c13-12(14,15)11(16)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11,16H/t11-/m1/s1 |
Clé InChI |
CFXQZSKHJDBIHF-LLVKDONJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C#CC#C[C@H](C(Cl)(Cl)Cl)O |
SMILES canonique |
C1=CC=C(C=C1)C#CC#CC(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)
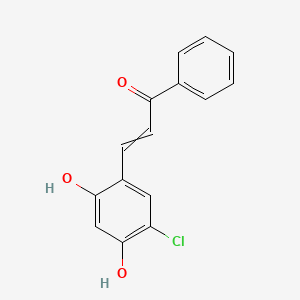
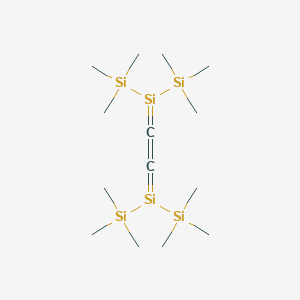
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)
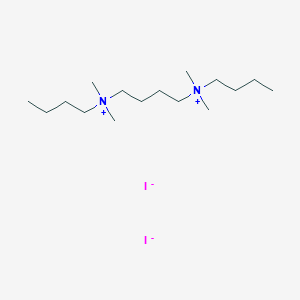
![[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene](/img/structure/B14220787.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
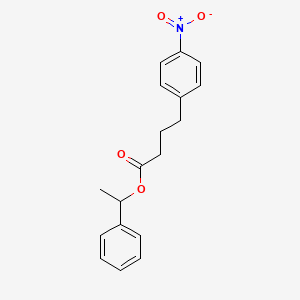
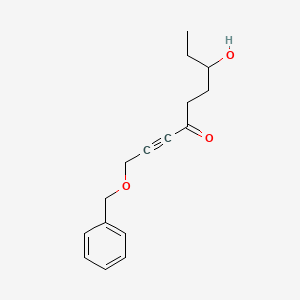
![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)
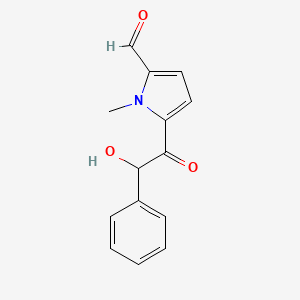
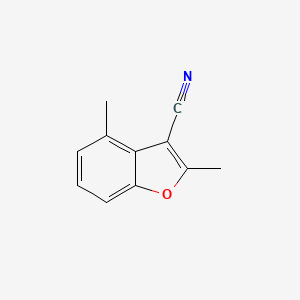
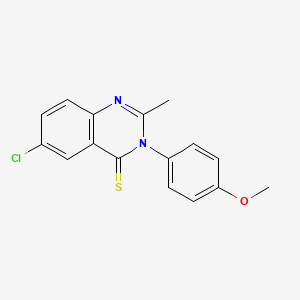
![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
